molecular formula C18H30N2O4 B4900702 N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide

Cat. No. B4900702
M. Wt: 338.4 g/mol
InChI Key: GEGWYHYVJKKBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide, also known as UH-301, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. The purpose of

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, which can improve the symptoms of Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, which can improve the symptoms of Parkinson's disease, ADHD, and drug addiction. It also has anxiolytic and antidepressant effects, which may be due to its ability to increase the concentration of dopamine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide in lab experiments are its potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research on N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide. One direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as schizophrenia and depression. Another direction is to develop more potent and selective inhibitors of the dopamine transporter based on the structure of this compound. Finally, the use of this compound in combination with other drugs for the treatment of neurological disorders should be explored.

Synthesis Methods

The synthesis of N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethyl-1,3-propanediamine in the presence of triethylamine to yield the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, which can improve the symptoms of Parkinson's disease, ADHD, and drug addiction.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-6-22-15-12-14(18(21)19-10-9-11-20(4)5)13-16(23-7-2)17(15)24-8-3/h12-13H,6-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGWYHYVJKKBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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